L-Valine-d8

Overview

Description

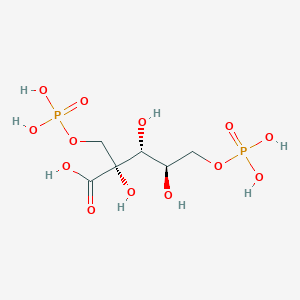

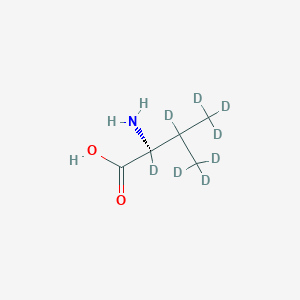

L-Valine-d8 is a deuterated form of L-Valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in the field of metabolomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine-d8 can be synthesized through the deuteration of L-Valine. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic exchange reaction, where L-Valine is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the deuterated product. The use of high-purity deuterium gas and efficient catalysts ensures the consistent production of this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Valine-d8 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert keto acids back to this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of keto acids.

Reduction: Regeneration of this compound from keto acids.

Substitution: Formation of N-acylated or N-alkylated derivatives.

Scientific Research Applications

L-Valine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

Metabolomics: Used as an internal standard in mass spectrometry to quantify metabolites.

Protein Structure Studies: Helps in studying protein folding and dynamics through nuclear magnetic resonance spectroscopy.

Drug Metabolism: Used to trace metabolic pathways and understand drug interactions.

Isotope Labeling: Employed in labeling experiments to study biochemical processes.

Mechanism of Action

The mechanism of action of L-Valine-d8 is similar to that of L-Valine. It participates in protein synthesis and various metabolic pathways. The deuterium atoms in this compound provide a unique advantage in tracing and studying these pathways due to their distinct mass and nuclear magnetic resonance properties. This allows researchers to gain insights into the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

L-Valine-d8 is compared with other deuterated amino acids such as L-Leucine-d10 and L-Isoleucine-d10. While all these compounds are used in isotope labeling and metabolic studies, this compound is unique due to its specific role in protein synthesis and its distinct metabolic pathways. The deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies .

Similar Compounds

Properties

IUPAC Name |

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-AYWPRJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479090 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-72-8 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was L-Valine-d8 used to study fatty acid synthesis in the provided research?

A1: Researchers used this compound to trace the incorporation of valine into specific fatty acids during the transition of Bacillus subtilis from vegetative growth to early sporulation . By supplementing cultures with this compound and analyzing the fatty acid profiles using mass spectrometry, they demonstrated that the deuterium label was incorporated into 12-methyltridecanoic acid and 14-methylpentadecanoic acid. This finding suggests a metabolic pathway where valine, potentially derived from cellular protein, contributes to the carbon backbone of these branched-chain fatty acids .

Q2: The first paper describes the synthesis of deuterated JD5037, a cannabinoid receptor antagonist. Does this research relate to the study using this compound in any way?

A2: While both papers utilize deuterated compounds, they explore separate research areas. The first paper focuses on synthesizing deuterated JD5037 for analytical purposes in drug development . The second paper investigates fatty acid metabolism in bacteria using this compound as a metabolic tracer . There is no direct connection between the two studies beyond the shared use of deuterium labeling in different biological contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)

![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)